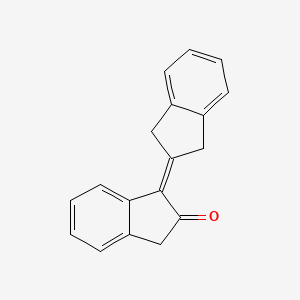

1-(2-Indanylidene)-2-indanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

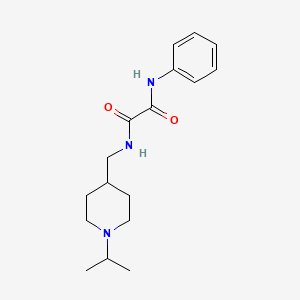

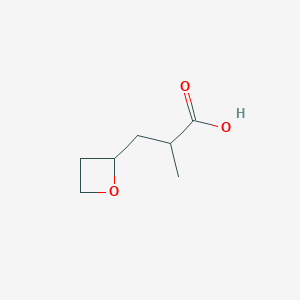

1-(2-Indanylidene)-2-indanone, also known as 2-INDANYLIDENE-1-INDANONE, is a chemical compound with the molecular formula C18H14O . It has a molecular weight of 246.3 .

Molecular Structure Analysis

The linear formula of 1-(2-Indanylidene)-2-indanone is C18H14O . This indicates that the molecule is composed of 18 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

Specific chemical reactions involving 1-(2-Indanylidene)-2-indanone are not detailed in the sources I found .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

1-(2-Indanylidene)-2-indanone, as a derivative of 1-indanone, participates in various synthetic pathways and shows versatile reactivity. The compound has been involved in reactions like the selective oxidation or etherification of secondary benzylic alcohols when interacting with different palladium catalysts, suggesting its role in fine-tuning the pathway and outcome of chemical reactions (Bouquillon, Hénin, & Muzart, 2000). Additionally, 1-indanone derivatives have been synthesized via a Pd-catalyzed olefination and ethylene glycol-promoted aldol-type annulation cascade, demonstrating its utility in creating pharmaceutically relevant compounds in a one-pot fashion (Ruan, Iggo, & Xiao, 2011).

Catalysis and Material Synthesis

The compound's derivatives have shown potential in catalysis and material synthesis. For instance, a study described the construction of spirocycles containing highly substituted pyrrolidines and 1-indanone motifs, which were promoted by simple imidazolium salts, highlighting the compound's role in the synthesis of complex molecular structures with high yields (Hu et al., 2015). Furthermore, the synthesis and characterization of iron(III) complexes of 2-benzylidene-1-indanone derivative thin films suggest potential applications in semiconducting materials and possibly in photovoltaic or luminescence applications (González et al., 2014).

Biological Applications

In the realm of biological research, 1-indanone derivatives have been extensively studied for their bioactivity. Compounds containing the 1-indanone scaffold have shown a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, anticancer properties, and potential use in treating neurodegenerative diseases (Turek, Szczęsna, Koprowski, & Bałczewski, 2017). Moreover, derivatives like 2-heteroarylidene-1-indanone have been evaluated as inhibitors of monoamine oxidase, with implications for treating neurodegenerative disorders like Parkinson's disease (Nel, Petzer, Petzer, & Legoabe, 2016).

Chemical and Structural Analysis

Studies have also focused on the chemical and structural analysis of 1-indanone derivatives. Investigations into the photochemical reactivity of certain 2-indanone derivatives in crystals have shed light on their potential for solid-state reactions, while calorimetric and computational studies have provided insight into the thermodynamic and molecular properties of these compounds (Ng, Yang, & Garcia‐Garibay, 2002); (Matos et al., 2007)(Matos et al., 2007).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(1,3-dihydroinden-2-ylidene)-1H-inden-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O/c19-17-11-14-7-3-4-8-16(14)18(17)15-9-12-5-1-2-6-13(12)10-15/h1-8H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKCIDNECKQVKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C2C(=O)CC3=CC=CC=C32)CC4=CC=CC=C41 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B2614253.png)

![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2614254.png)

![3-{1-[6-(Ethylamino)-4-pyrimidinyl]-4-piperidyl}propanoic acid](/img/structure/B2614260.png)

![N1-(pyridin-3-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2614266.png)

![Benzo[b]thiophene-3-carboxaldehyde, 4-bromo-](/img/structure/B2614269.png)